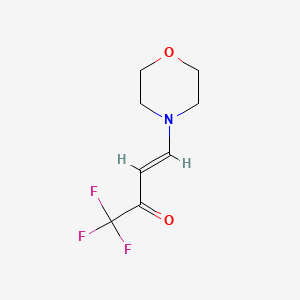

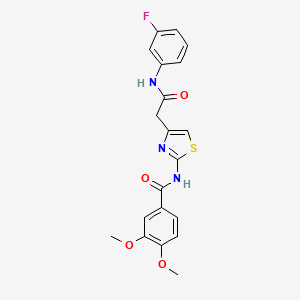

1,1,1-Trifluoro-4-morpholinobut-3-en-2-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of related trifluoromethylated compounds involves intricate chemical pathways, including the use of allyl protecting groups and the Baker-Venkataraman rearrangement to enable the generation of chromenone scaffolds, as seen in the synthesis of key intermediates for DNA-PK inhibitors (Rodriguez Aristegui et al., 2006). Other methods include the condensation reactions for antitumor compounds and the Buchwald–Hartwig amination for the synthesis of quinolines (Ji et al., 2018).

Molecular Structure Analysis

Crystal structure determination plays a crucial role in understanding the molecular configuration of these compounds, offering insights into their chemical behavior and interaction potential (Ji et al., 2017). The molecular structure is often determined using X-ray crystallography, revealing the spatial arrangement of atoms within the molecule.

Chemical Reactions and Properties

Trifluoromethylated compounds exhibit a range of chemical reactions, including the aza-Michael reaction followed by intramolecular cyclization to synthesize heterocyclic systems (Rulev et al., 2016). Their reactivity is influenced by their distinct molecular structures, which enable specific interactions and reactions.

Physical Properties Analysis

The physical properties of these compounds, such as boiling points, melting points, and solubility, are directly related to their molecular structure. The presence of the trifluoromethyl group can significantly influence these properties, enhancing the compound's stability and reactivity under various conditions.

Chemical Properties Analysis

Chemical properties, including reactivity towards nucleophiles or electrophiles, stability under various conditions, and the ability to undergo specific transformations, are key to understanding the applications of "1,1,1-Trifluoro-4-morpholinobut-3-en-2-one." The compound's interactions, particularly in the synthesis of bioactive molecules, highlight its utility in medicinal chemistry and other fields (Korotaev et al., 2017).

Scientific Research Applications

Synthesis and Chemical Properties

Synthesis of β-Trifluoromethylated Aldol Products : 1,1,1-Trifluoro-4-morpholinobut-3-en-2-one is used in the synthesis of (E)-1,1,1-trifluoro-4-morpholino-4-aryl-but-3-en-2-ols, which are intermediates for β-trifluoromethylated aldol products. These intermediates can be transformed into 1,1,1-trifluoro-4-aryl-2-butanols through hydrogenation and reductive deamination (Funabiki et al., 2010).

Diastereoselective Reactions : The compound participates in diastereoselective reactions, like those between (E)-1,1,1-trichloro(trifluoro)-3-nitrobut-2-enes and 2-morpholinoalk-1-enes. These reactions produce nitroalkylated enamines and nitroketones with distinct stereochemical configurations (Korotaev et al., 2011).

Hetero Diels-Alder Reactions : In Molecular Electron Density Theory (MEDT) studies, this compound demonstrates the formation of zwitterionic structures in Hetero Diels-Alder reactions. These reactions proceed in a non-concerted manner with distinct stages (Kącka‐Zych & Jasiński, 2020).

Synthesis of Quinolines : The compound is used in synthesizing 2-(aryl/heteroaryl)-6-(morpholin-4-yl/pyrrolidin-1-yl)-(4-trifluoromethyl)quinolines. These quinolines exhibit strong interactions with ct-DNA, which is significant for studies in DNA-binding properties (Bonacorso et al., 2018).

NIR-Luminescence in Ytterbium Complexes : In ytterbium(III) beta-diketonate complexes, the presence of this compound derivatives influences the NIR-luminescence intensity and lifetime in optical applications (Martín‐Ramos et al., 2013).

Protein Kinase Inhibitors : This compound is a key intermediate in synthesizing DNA-dependent protein kinase (DNA-PK) inhibitors, showing its application in therapeutic and biochemical research (Aristegui et al., 2006).

Mechanism of Action

The mechanism of action of 1,1,1-Trifluoro-4-morpholinobut-3-en-2-one is not specified in the available resources. Its use in scientific research suggests potential applications in medicinal chemistry and drug discovery.

Safety and Hazards

properties

IUPAC Name |

(E)-1,1,1-trifluoro-4-morpholin-4-ylbut-3-en-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10F3NO2/c9-8(10,11)7(13)1-2-12-3-5-14-6-4-12/h1-2H,3-6H2/b2-1+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DETJJQQORWTESV-OWOJBTEDSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C=CC(=O)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1COCCN1/C=C/C(=O)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10F3NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N,6-dimethyl-4-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide](/img/structure/B2494334.png)

![3-(2-Ethoxyphenoxy)-7-[(4-fluorophenyl)methoxy]chromen-4-one](/img/structure/B2494339.png)

![2-((2-benzyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(p-tolyl)butanamide](/img/structure/B2494340.png)

![Methyl 2-{[2-(methoxyimino)-2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]sulfanyl}benzenecarboxylate](/img/structure/B2494345.png)

![2-[(4-amino-5-propyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetic acid](/img/structure/B2494346.png)

![N-[2,2-dichloro-1-(4-chlorophenyl)sulfonylethenyl]-4-methylbenzamide](/img/structure/B2494349.png)

![N-(3-methylphenyl)-N-[(4-methylphenyl)sulfonyl]glycine](/img/structure/B2494351.png)

![N-(2-(diethylamino)ethyl)-N-(6-ethoxybenzo[d]thiazol-2-yl)-4-(methylsulfonyl)benzamide hydrochloride](/img/structure/B2494353.png)